Z-Thioprolyl-Thioproline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

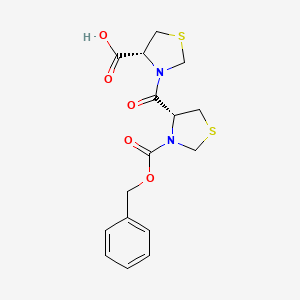

Properties

Molecular Formula |

C16H18N2O5S2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(4R)-3-[(4R)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H18N2O5S2/c19-14(17-9-25-8-13(17)15(20)21)12-7-24-10-18(12)16(22)23-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,20,21)/t12-,13-/m0/s1 |

InChI Key |

VZHIIUWUDCHXOQ-STQMWFEESA-N |

Isomeric SMILES |

C1[C@H](N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)N3CSC[C@H]3C(=O)O |

Canonical SMILES |

C1C(N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)N3CSCC3C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Z-Thioprolyl-Thioproline: A Technical Guide to its Mechanism of Action as a Prolyl Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Thioprolyl-Thioproline, a synthetic dipeptide derivative, has emerged as a potent and specific inhibitor of prolyl endopeptidase (PEP). This enzyme plays a crucial role in the metabolism of several neuropeptides and has been implicated in a range of physiological and pathological processes, including neurodegeneration, inflammation, and cognitive function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on PEP, the experimental protocols used to characterize its activity, and its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting prolyl endopeptidase.

Core Mechanism of Action: Inhibition of Prolyl Endopeptidase

The primary mechanism of action of this compound is the potent and specific inhibition of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP)[1][2][3]. PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids)[4][5]. By inhibiting PEP, this compound prevents the degradation of various physiologically active neuropeptides, thereby modulating their signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and related compounds against prolyl endopeptidase has been quantified using the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Target Enzyme | Source of Enzyme | Ki (nM) |

| This compound | Prolyl Endopeptidase | Bovine Brain | Not explicitly stated, but derivatives show high potency |

| N-benzyloxycarbonyl-L-thioprolyl-thiazolidine | Prolyl Endopeptidase | Bovine Brain | 0.36 |

| Z-L-Thiopro-L-thioprolinal | Prolyl Endopeptidase | Bovine Brain | 0.01 |

| Z-Pro-prolinal (reference compound) | Prolyl Endopeptidase | Bovine Brain | 3.7 |

Experimental Protocols

The characterization of this compound as a PEP inhibitor involves specific in vitro and in vivo experimental protocols.

In Vitro Prolyl Endopeptidase Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of this compound against prolyl endopeptidase.

Methodology:

-

Enzyme Preparation: A purified or partially purified preparation of prolyl endopeptidase from a source such as bovine brain is used.

-

Substrate: A chromogenic or fluorogenic substrate containing a proline residue is employed. Common substrates include:

-

N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap)

-

N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA)

-

7-(succinyl-Gly-Pro)-4-methylcoumarinamide

-

-

Inhibitor: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure: a. The enzyme is pre-incubated with different concentrations of this compound for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0-7.5). b. The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. c. The rate of substrate cleavage is monitored over time by measuring the increase in absorbance or fluorescence of the released product. d. The initial reaction velocities are calculated for each inhibitor concentration.

-

Data Analysis: The inhibitory constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

In Vivo Assessment of Antiamnesic Effects

Objective: To evaluate the cognitive-enhancing effects of this compound in animal models of amnesia.

Methodology:

-

Animal Model: Rodents, typically rats or mice, are used. Amnesia is induced using agents like scopolamine, a muscarinic receptor antagonist that impairs learning and memory.

-

Drug Administration: this compound is administered to the animals, often via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses prior to the induction of amnesia and behavioral testing.

-

Behavioral Test (Passive Avoidance Task): a. Training: The animal is placed in a brightly lit compartment of a two-chambered apparatus. When it enters the dark compartment, it receives a mild foot shock. b. Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.

-

Data Analysis: The latency to enter the dark compartment is compared between different treatment groups (vehicle control, scopolamine only, scopolamine + this compound). A significant increase in latency in the this compound treated group compared to the scopolamine-only group indicates an antiamnesic effect.

Signaling Pathways and Molecular Interactions

The therapeutic potential of this compound, particularly its cognitive-enhancing effects, is attributed to its ability to modulate specific neuropeptide signaling pathways by preventing their degradation by PEP.

Substance P Signaling Pathway

Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation. PEP is known to cleave and inactivate Substance P[2][6]. By inhibiting PEP, this compound can increase the bioavailability of Substance P, leading to enhanced signaling through its receptor, the neurokinin-1 receptor (NK1R).

Caption: this compound inhibits PEP, increasing Substance P and enhancing NK1R signaling.

Bradykinin Signaling Pathway

Bradykinin is a peptide involved in inflammation, blood pressure regulation, and pain. PEP is one of the enzymes responsible for bradykinin degradation[6]. Inhibition of PEP by this compound can lead to increased levels of bradykinin, potentiating its effects through bradykinin receptors (B1 and B2).

Caption: this compound inhibits PEP, increasing bradykinin and enhancing B2 receptor signaling.

Neuroinflammation Pathway

Prolyl endopeptidase is implicated in neuroinflammatory processes[7][8][9]. Overexpression of PEP has been observed in glial cells during neuroinflammation[5]. By inhibiting PEP, this compound may exert neuroprotective effects by modulating the levels of pro-inflammatory or anti-inflammatory peptides.

Caption: this compound may counter neuroinflammation by inhibiting upregulated PEP.

Synthesis of this compound

General Synthetic Workflow:

-

Protection of L-Thioproline: The carboxylic acid group of the C-terminal L-thioproline is typically protected, for example, as a methyl or benzyl ester, to prevent self-coupling.

-

Activation of N-benzyloxycarbonyl-L-thioproline: The carboxylic acid group of N-benzyloxycarbonyl-L-thioproline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Coupling Reaction: The activated N-benzyloxycarbonyl-L-thioproline is reacted with the protected L-thioproline in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide).

-

Deprotection: The protecting group on the C-terminal L-thioproline is removed under appropriate conditions (e.g., saponification for methyl esters or hydrogenolysis for benzyl esters) to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Caption: General workflow for the synthesis of this compound via peptide coupling.

Conclusion and Future Directions

This compound is a potent inhibitor of prolyl endopeptidase, and its mechanism of action is centered on the prevention of neuropeptide degradation. This activity underlies its potential therapeutic applications, particularly in the context of cognitive disorders and neuroinflammation. The experimental protocols and signaling pathway diagrams presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other PEP inhibitors. Future research should focus on elucidating the full spectrum of neuropeptide pathways modulated by PEP inhibition, conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and optimizing the synthesis of these potent inhibitors.

References

- 1. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in prolyl endopeptidase during maturation of rat brain and hydrolysis of substance P by the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 6. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Z-Thioprolyl-Thioproline: A Technical Guide to its Synthesis and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Thioprolyl-Thioproline is a dipeptide derivative of significant interest due to the established biological activities of its constituent amino acid, L-thioproline (thiazolidine-4-carboxylic acid). While direct research on the discovery and specific biological functions of this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its proposed synthesis, based on established principles of peptide chemistry. Furthermore, it explores the potential biological activities of this dipeptide by examining the known effects of L-thioproline, a compound recognized for its antioxidant and cytoprotective properties. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound and related compounds for potential therapeutic applications.

Introduction: The Significance of Thioproline and its Derivatives

L-thioproline, a sulfur-containing analog of proline, has garnered attention in the scientific community for its notable biological effects. It is known to be generated in cells exposed to oxidants and acts as an efficient antioxidant, protecting cells from oxidative stress.[1][2] Studies have demonstrated that L-thioproline can improve cell viability under oxidative conditions through sacrificial oxidation.[1][3] Dipeptides, as fundamental peptide units, often exhibit unique physiological properties distinct from their constituent amino acids.[4] The incorporation of a benzyloxycarbonyl (Z) protecting group in this compound offers a stable derivative suitable for various experimental applications and serves as a key intermediate in the synthesis of more complex peptide structures.

Proposed Synthesis of this compound

This suggests a direct peptide coupling strategy would be the most effective method. The general principle involves the activation of the carboxylic acid of a Z-protected L-thioproline and its subsequent reaction with the amino group of a second L-thioproline molecule.

General Reaction Scheme

The proposed synthesis can be visualized as a two-step process:

-

Protection of L-Thioproline: The amino group of L-thioproline is protected with a benzyloxycarbonyl (Z) group.

-

Peptide Coupling: The Z-protected L-thioproline is coupled with a second, unprotected L-thioproline molecule.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common peptide coupling techniques. Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary.

Materials:

-

L-Thioproline

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Hydroxide (NaOH)

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexane

-

Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Synthesis of Z-L-Thioproline:

-

Dissolve L-Thioproline in 2N NaOH solution and cool in an ice bath.

-

Add Benzyl Chloroformate dropwise while maintaining the pH at approximately 9-10 with the addition of 4N NaOH.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold 2N HCl to precipitate the Z-L-Thioproline.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Synthesis of this compound:

-

Dissolve Z-L-Thioproline and L-Thioproline in DCM.

-

Add HOBt to the solution.

-

Cool the mixture in an ice bath and add DCC.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

-

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the well-documented antioxidant and cytoprotective effects of L-thioproline provide a strong basis for hypothesizing the potential activities of the dipeptide.

Antioxidant Properties

L-thioproline has been shown to protect human cells from oxidative stress.[1] It is believed to act as a sacrificial antioxidant.[1][3] As a dipeptide, this compound could potentially retain or even enhance these antioxidant properties. The presence of the thiol group is crucial for radical scavenging activity.[4]

Caption: Hypothesized antioxidant mechanism of this compound.

Quantitative Data on L-Thioproline Activity

The following table summarizes key quantitative findings from a study on the effects of dietary L-thioproline in mice. This data for the parent compound suggests potential areas of investigation for this compound.

| Parameter | Control Group | L-Thioproline Group | Percentage Change | Reference |

| Median Lifespan | Not Specified | Not Specified | +23-29% | [3] |

| Maximal Lifespan | Not Specified | Not Specified | +23-29% | [3] |

| Integral Spontaneous Food Intake | Not Specified | Not Specified | -20% | [3] |

| Body Weight at 100 weeks | Not Specified | Not Specified | -10% | [3] |

| Brain Mitochondrial Oxidative Damage (52 weeks) | Not Specified | Not Specified | -58% | [3] |

| Liver Mitochondrial Oxidative Damage (52 weeks) | Not Specified | Not Specified | -70% | [3] |

| Brain NADH-dehydrogenase Activity (senescent) | Decreased | Markedly Prevented | +51-74% | [3] |

| Brain Cytochrome c oxidase Activity (senescent) | Decreased | Markedly Prevented | +51-74% | [3] |

| Brain mtNOS Activity (senescent) | Decreased | Markedly Prevented | +51-74% | [3] |

Future Directions and Conclusion

The study of this compound is a promising area of research. The proposed synthesis provides a clear path for obtaining this compound for further investigation. Future research should focus on:

-

Confirmation of Synthesis and Characterization: Detailed spectroscopic analysis (NMR, Mass Spectrometry, IR) to confirm the structure and purity of the synthesized this compound.

-

In Vitro Antioxidant Assays: Evaluating the radical scavenging activity of this compound using assays such as DPPH or ABTS.

-

Cell-Based Assays: Investigating the cytoprotective effects of this compound against oxidative stress in various cell lines.

-

In Vivo Studies: Assessing the pharmacokinetic profile and potential therapeutic effects of this compound in animal models of diseases associated with oxidative stress.

References

- 1. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1990006919A1 - New thioproline derivative - Google Patents [patents.google.com]

Z-Thioprolyl-Thioproline: A Deep Dive into its Fundamental Properties and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the fundamental properties of Z-Thioprolyl-Thioproline, a potent inhibitor of prolyl endopeptidase (PEP), has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth look at its chemical characteristics, biological functions, and the experimental protocols necessary for its study, addressing a significant need for consolidated information in the field of neuroscience and enzyme inhibition.

This compound, a synthetic dipeptide, has emerged as a significant molecule of interest due to its inhibitory action on prolyl endopeptidase, an enzyme implicated in the progression of various neurological disorders. By understanding its core properties, the scientific community can better explore its therapeutic applications, particularly in the context of neurodegenerative diseases and neuroinflammation.

Core Physicochemical and Biological Properties

This compound is characterized by the molecular formula C16H18N2O5S2 and a molecular weight of approximately 382.45 g/mol .[1] The "Z" designation in its name refers to a benzyloxycarbonyl protecting group, a common moiety in peptide synthesis.[2] At its core, the molecule is a dipeptide composed of two thioproline residues. Thioproline, a sulfur-containing analog of the amino acid proline, is synthesized from the reaction of cysteine and formaldehyde.[3]

The primary biological function of this compound is the potent inhibition of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[4] This inhibition is crucial as PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, playing a role in the maturation and degradation of neuropeptides and peptide hormones.[5]

Quantitative analysis of its inhibitory activity against bovine brain prolyl endopeptidase has revealed an IC50 value of 16 µM and a Ki of 37 µM.[4] This data underscores its efficacy as a PEP inhibitor, making it a valuable tool for studying the physiological and pathological roles of this enzyme.

| Property | Value | Reference |

| Molecular Formula | C16H18N2O5S2 | [1][6] |

| Molecular Weight | 382.45 g/mol | [1] |

| IC50 (Bovine Brain PEP) | 16 µM | [4] |

| Ki (Bovine Brain PEP) | 37 µM | [4] |

Experimental Protocols

A standardized protocol for assessing the inhibitory activity of this compound on prolyl endopeptidase is crucial for reproducible research. The following outlines a common fluorometric assay.

Prolyl Endopeptidase (PEP) Inhibition Assay

This assay measures the enzymatic activity of PEP by monitoring the cleavage of a fluorogenic substrate. The inhibition of this activity by this compound can then be quantified.

Materials:

-

Prolyl endopeptidase (e.g., from bovine brain)

-

This compound (inhibitor)

-

Z-Gly-Pro-AMC (fluorogenic substrate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

DMSO (for dissolving inhibitor and substrate)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

-

Dilute the PEP enzyme to the desired concentration in assay buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the desired concentration of this compound to the wells. Include a control group with DMSO only.

-

Add the PEP enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity using a microplate reader. The excitation wavelength should be set to 380 nm and the emission wavelength to 460 nm.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate and the release of the fluorescent AMC group.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the kinetic reads.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate several key signaling pathways through the inhibition of prolyl endopeptidase.

Modulation of α-Synuclein Aggregation

Prolyl endopeptidase has been shown to directly interact with α-synuclein, a protein centrally implicated in Parkinson's disease. This interaction promotes the dimerization and subsequent aggregation of α-synuclein. By inhibiting PEP, this compound can disrupt this interaction, thereby reducing the formation of toxic α-synuclein oligomers and fibrils. Furthermore, PEP inhibitors have been observed to enhance the autophagic clearance of α-synuclein aggregates, suggesting a dual mechanism of action in mitigating synucleinopathies.

Regulation of Neuroinflammation

Neuroinflammation is a hallmark of many neurodegenerative diseases. Prolyl endopeptidase is involved in inflammatory processes, and its expression is elevated in activated microglia and astrocytes. PEP contributes to the generation of pro-inflammatory peptides. By inhibiting PEP, this compound can potentially dampen the neuroinflammatory response. One of the key pathways implicated is the NF-κB signaling cascade, a central regulator of inflammation. PEP inhibition has been shown to lead to a downstream reduction in the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.

Impact on Substance P Signaling

Substance P is a neuropeptide involved in pain transmission and neuroinflammation. Prolyl endopeptidase is one of the enzymes responsible for the degradation of Substance P. Consequently, inhibition of PEP by this compound leads to an increase in the bioavailability of Substance P. This can have complex downstream effects, as Substance P acts on neurokinin 1 (NK1) receptors, which can modulate both pro-inflammatory and neuroprotective pathways depending on the context. This dual role highlights the need for further research to fully elucidate the therapeutic implications of modulating Substance P levels via PEP inhibition.

Conclusion

This compound represents a valuable molecular tool for the scientific community. Its well-characterized inhibition of prolyl endopeptidase provides a foundation for investigating the role of this enzyme in health and disease. The detailed experimental protocols and an understanding of its impact on key signaling pathways, as outlined in this guide, are intended to facilitate further research and accelerate the development of novel therapeutic strategies for a range of debilitating neurological disorders.

References

Z-Thioprolyl-Thioproline: An In-Depth Technical Guide to a Prolyl Oligopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl oligopeptidase (POP), a serine protease implicated in the progression of various neurological disorders, has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of Z-Thioprolyl-Thioproline, a potent inhibitor of POP. This document details the inhibitor's mechanism of action, presents its inhibitory activity through quantitative data, and outlines detailed experimental protocols for its synthesis and evaluation. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific context and application.

Introduction to Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (also known as prolyl endopeptidase or PREP) is a cytosolic enzyme that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] Its activity has been linked to the metabolism of several neuropeptides and peptide hormones, making it a crucial player in various physiological processes.[2] Dysregulation of POP activity has been associated with a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cognitive and memory disorders.[2][3] This has positioned POP as a compelling target for therapeutic intervention, with inhibitors like this compound showing significant promise.[3][4]

This compound: A Potent POP Inhibitor

This compound is a synthetic, peptide-like inhibitor of prolyl oligopeptidase. The "Z" designation refers to a benzyloxycarbonyl protecting group on the N-terminus of the thioproline residue.

Mechanism of Action

As a serine protease, POP's catalytic activity relies on a catalytic triad, including a critical serine residue in the active site.[5] While the precise binding mode of this compound has not been elucidated in dedicated structural studies, its mechanism can be inferred from its structural similarity to other well-characterized POP inhibitors, such as Z-Pro-prolinal.[5] It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of POP and preventing the binding and cleavage of its natural substrates. The thiazolidine ring of the thioproline residues likely plays a key role in the high-affinity interaction with the enzyme's active site.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and related compounds has been quantified, providing valuable data for comparative analysis.

| Inhibitor | Target Enzyme | IC50 | Ki | Reference |

| This compound | Bovine Brain PEP | 16 µM | 37 µM | [3][4] |

| Z-Thiopro-thiazolidine | Bovine Brain PEP | - | 0.36 nM | [1] |

| Z-L-Thiopro-L-thioprolinal | Bovine Brain PEP | - | 0.01 nM | [1] |

| Z-Pro-prolinal | Bovine Brain PEP | - | 3.7 nM | [1] |

PEP: Prolyl Endopeptidase, another name for Prolyl Oligopeptidase.

Experimental Protocols

Synthesis of this compound

4.1.1 Synthesis of L-Thioproline (L-thiazolidine-4-carboxylic acid)

L-Thioproline can be synthesized by the condensation of L-cysteine and formaldehyde.[2]

-

Reaction Setup: Dissolve L-cysteine in an aqueous solution.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the L-cysteine solution while stirring. The reaction is typically carried out at room temperature.

-

Crystallization: The product, L-thioproline, will precipitate out of the solution. The crystals can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure L-thioproline.

4.1.2 N-protection of L-Thioproline (Synthesis of Z-Thioproline)

The N-terminus of L-thioproline is protected with a benzyloxycarbonyl (Z) group.

-

Dissolution: Dissolve L-thioproline in an aqueous solution of sodium hydroxide.

-

Addition of Z-chloride: Cool the solution in an ice bath and slowly add benzyl chloroformate (Z-chloride) dropwise while vigorously stirring. Maintain the pH of the solution in the alkaline range by the concurrent addition of sodium hydroxide solution.

-

Acidification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the Z-thioproline.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield Z-thioproline. The product can be further purified by chromatography if necessary.

4.1.3 Coupling of Z-Thioproline and L-Thioproline

Standard peptide coupling methods can be employed to form the dipeptide.

-

Activation of Z-Thioproline: Dissolve Z-thioproline in a suitable organic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) and stir at 0°C for a period to form the activated ester.

-

Coupling Reaction: In a separate flask, dissolve L-thioproline in a suitable solvent with a base (e.g., triethylamine or diisopropylethylamine). Add the solution of the activated Z-thioproline to the L-thioproline solution and stir the reaction at room temperature overnight.

-

Workup and Purification: Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent. Purify the crude this compound by column chromatography on silica gel.

Prolyl Oligopeptidase (POP) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of POP by monitoring the cleavage of a fluorogenic substrate.[6]

-

Reagents and Materials:

-

POP enzyme (human recombinant or purified from a biological source)

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Fluorogenic Substrate: Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-glycyl-L-prolyl-7-amino-4-methylcoumarin) stock solution in DMSO.

-

Inhibitor: this compound stock solution in DMSO.

-

96-well black microtiter plates.

-

Fluorometer capable of excitation at ~360 nm and emission at ~460 nm.

-

-

Assay Procedure:

-

Prepare a working solution of the fluorogenic substrate (e.g., 50 µM) in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the POP enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the fluorometer and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

-

Reagents and Materials:

-

Cell line expressing POP (e.g., SH-SY5Y neuroblastoma cells).

-

Cell culture medium and reagents.

-

This compound.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

PCR cycler or heating blocks for temperature gradient.

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Anti-POP antibody.

-

-

Assay Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler. One aliquot should be kept at room temperature as a control.

-

Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble POP at each temperature by SDS-PAGE and Western blotting using a specific anti-POP antibody.

-

-

Data Analysis:

-

Quantify the band intensities for POP at each temperature for both the vehicle- and inhibitor-treated samples.

-

Plot the percentage of soluble POP relative to the unheated control against the temperature for both conditions.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes POP in the cellular environment.

-

Visualizations

Signaling Pathway: POP's Role in α-Synuclein Aggregation

Prolyl oligopeptidase has been shown to interact directly with α-synuclein, promoting its dimerization and subsequent aggregation, a key pathological hallmark in Parkinson's disease.[2][4] Inhibition of POP can mitigate this process.

Caption: POP promotes α-synuclein dimerization, a key step in aggregation.

Experimental Workflow for POP Inhibitor Characterization

This workflow outlines the key steps in the preclinical evaluation of a novel POP inhibitor like this compound.

Caption: Workflow for the characterization of a novel POP inhibitor.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of prolyl oligopeptidase. Its inhibitory activity, coupled with the detailed experimental protocols provided herein, offers a solid foundation for further studies in the field of neurodegenerative disease research and drug development. The provided visualizations of the relevant signaling pathway and experimental workflow serve to contextualize the importance of this compound and guide future research endeavors.

References

- 1. Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Thioproline - Wikipedia [en.wikipedia.org]

- 4. Thiazolidine Derivatives as Potent Inhibitors Specific for Pro1yl Endopeptidase1 | Scilit [scilit.com]

- 5. The prolyl oligopeptidase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-Thioproline BP EP USP CAS 54323-50-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Role of Z-Thioprolyl-Thioproline in Neuropeptide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Thioprolyl-Thioproline is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several key neuropeptides and peptide hormones. By modulating the activity of PEP, this compound can influence a variety of physiological processes, including neurotransmission, memory, and blood pressure regulation. This technical guide provides a comprehensive overview of the role of this compound in neuropeptide metabolism, with a focus on its inhibitory kinetics, experimental protocols for its characterization, and its impact on the signaling pathways of major neuropeptides such as Substance P, Vasopressin, and Thyrotropin-Releasing Hormone (TRH).

Introduction to Prolyl Endopeptidase and its Inhibition

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzymatic activity is crucial in the maturation and degradation of a variety of biologically active peptides, many of which function as neuropeptides and hormones.[1] Given its role in regulating the levels of these signaling molecules, PEP has emerged as a significant therapeutic target for neurological and cardiovascular diseases.

This compound belongs to a class of potent PEP inhibitors. Its mechanism of action involves the formation of a stable complex with the active site of the enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against prolyl endopeptidase has been quantified using standard enzyme kinetic assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Inhibitor | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| This compound | Bovine Brain | 16 | 37 | [2] |

| Z-Pro-Prolinal | Mouse Brain | - | 0.00035 | |

| Z-Thioprolyl-thiazolidine | Bovine Brain | - | 0.00036 | |

| Z-L-Thiopro-L-thioprolinal | Bovine Brain | - | 0.00001 |

Experimental Protocols

Prolyl Endopeptidase Activity Assay

A common method for determining PEP activity involves the use of a fluorogenic substrate.

Principle: The assay measures the fluorescence emitted upon the enzymatic cleavage of a synthetic substrate, such as Z-Gly-Pro-4-methylcoumarinyl-7-amide. The rate of increase in fluorescence is directly proportional to the PEP activity.

Materials:

-

Prolyl endopeptidase (e.g., from bovine brain)

-

Z-Gly-Pro-4-methylcoumarinyl-7-amide (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Inhibitor (this compound)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate at a concentration close to its Km value.

-

Add the prolyl endopeptidase to initiate the reaction.

-

Monitor the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

To determine the effect of the inhibitor, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

Determination of IC50

Procedure:

-

Perform the PEP activity assay as described above with a fixed concentration of enzyme and substrate.

-

Include a range of this compound concentrations in the reaction mixtures.

-

Measure the initial reaction velocities at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Determination of Ki (Inhibition Constant)

The Ki for a competitive inhibitor can be determined using the Cheng-Prusoff equation or by graphical methods such as a Dixon plot.

Using the Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant for the substrate.

Procedure for Dixon Plot:

-

Measure the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

Plot the reciprocal of the velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration.

-

The lines will intersect at a point where the x-coordinate is equal to -Ki.

Impact on Neuropeptide Metabolism and Signaling Pathways

By inhibiting PEP, this compound can increase the half-life and bioavailability of several neuropeptides, thereby potentiating their physiological effects.

Substance P

Substance P is a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction. It is a known substrate of PEP.

Signaling Pathway:

Vasopressin

Vasopressin, or antidiuretic hormone (ADH), is a peptide hormone that regulates water reabsorption in the kidneys and blood pressure. It is also a substrate for PEP.

Signaling Pathway:

Thyrotropin-Releasing Hormone (TRH)

TRH is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. PEP is one of the enzymes responsible for TRH degradation.

Signaling Pathway:

Conclusion

This compound serves as a valuable research tool for investigating the physiological roles of prolyl endopeptidase and its neuropeptide substrates. Its ability to specifically inhibit PEP allows for the elucidation of the downstream consequences of increased neuropeptide signaling. This technical guide has provided an overview of the key aspects of this compound's interaction with PEP, including quantitative inhibitory data, detailed experimental protocols, and its impact on major neuropeptide signaling pathways. Further research into the in vivo effects of this compound will be crucial for understanding its full therapeutic potential in treating disorders related to neuropeptide dysregulation.

References

Prolyl Endopeptidase Inhibitors, Including Thioproline Derivatives, for Cognitive and Memory Disorder Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cognitive and memory disorders, hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, represent a significant and growing unmet medical need. A promising therapeutic strategy involves the modulation of neuropeptide signaling in the brain. Prolyl endopeptidase (PEP), a serine protease, plays a crucial role in the degradation of several neuropeptides implicated in learning and memory.[1][2] Consequently, the inhibition of PEP has emerged as a key area of research for the development of cognitive-enhancing therapies. This technical guide provides a comprehensive overview of the preclinical and clinical research on PEP inhibitors, with a particular focus on thioproline-containing compounds like S 17092, for the treatment of cognitive and memory disorders. We will delve into their mechanism of action, synthesis, experimental validation, and the signaling pathways they modulate.

Introduction to Prolyl Endopeptidase and its Inhibition

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a cytosolic enzyme that cleaves peptide bonds on the carboxyl side of proline residues.[2] It is highly expressed in the brain and is involved in the metabolism of various neuroactive peptides, including substance P, vasopressin, and thyrotropin-releasing hormone, which are known to influence cognitive processes.[2] The inhibition of PEP is hypothesized to increase the bioavailability of these neuropeptides in the synaptic cleft, thereby enhancing neurotransmission and improving cognitive function. A number of synthetic and naturally derived PEP inhibitors have been investigated for their therapeutic potential in cognitive disorders.[2]

Synthesis of Prolyl Endopeptidase Inhibitors

The synthesis of potent and selective PEP inhibitors is a key focus of medicinal chemistry efforts in this field. While the specific compound "Z-Thioprolyl-Thioproline" is commercially available as a research chemical, there is a lack of published scientific literature detailing its synthesis or biological activity.[3] However, the synthesis of other thioproline-containing PEP inhibitors and neuroprotective thiazolidine-4-carboxylic acid derivatives has been described.

General synthetic strategies for thiazolidine-4-carboxylic acid derivatives with neuroprotective potential often involve the condensation of cysteine with an appropriate aldehyde or ketone to form the thiazolidine ring, followed by further modifications.

Preclinical and Clinical Data

The cognitive-enhancing effects of PEP inhibitors have been evaluated in a variety of preclinical models and in human clinical trials. The data consistently demonstrate the potential of these compounds to ameliorate memory deficits.

Preclinical Data

Preclinical studies have utilized rodent and non-human primate models of cognitive impairment, including chemically-induced amnesia and age-related cognitive decline. A key model is the scopolamine-induced amnesia model in mice, which mimics the cholinergic deficit observed in Alzheimer's disease.[5] Another important model involves the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to monkeys, which induces parkinsonian symptoms and associated cognitive deficits.[1]

Table 1: Summary of Preclinical Studies on PEP Inhibitors

| Compound | Animal Model | Behavioral Task | Key Findings | Reference |

| S 17092 | MPTP-treated monkeys | Delayed Matching-to-Sample | Significantly improved overall performance. The most effective dose was 3 mg/kg.[1] | [1] |

| S 17092 | Rodents with chemically induced amnesia | Various memory tasks | Successfully used to improve short-term, long-term, reference, and working memory. | [4] |

| Thioproline | Aged mice | Not specified | Increased median and maximal life span and improved neurological functions. |

Clinical Data

Clinical investigations of PEP inhibitors have been more limited, with mixed but promising results.[2] Early-phase clinical trials have demonstrated the safety and tolerability of some PEP inhibitors in humans.

Table 2: Summary of Clinical Studies on PEP Inhibitors

| Compound | Study Phase | Population | Key Findings | Reference |

| S 17092 | Phase I | Healthy volunteers | Showed central effects as evidenced by EEG recordings. | [4] |

| S 17092 | Not specified | Healthy volunteers | Could improve a delayed verbal memory task. | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key behavioral assays used to evaluate the efficacy of PEP inhibitors and thioproline derivatives.

Morris Water Maze for Scopolamine-Induced Amnesia in Mice

The Morris water maze is a widely used test for spatial learning and memory.

Objective: To assess the ability of a test compound to reverse scopolamine-induced deficits in spatial memory.

Materials:

-

Circular water tank (approx. 1.5 m in diameter)

-

Submerged escape platform

-

Video tracking system

-

Scopolamine hydrobromide

-

Test compound (e.g., S 17092)

-

Vehicle solution

Protocol:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Habituation: On day 1, allow each mouse to swim freely in the pool without the platform for 60 seconds.

-

Training: For the next 4 days, conduct 4 trials per day for each mouse.

-

Place the escape platform in a fixed quadrant of the pool.

-

30 minutes prior to the first trial of each day, administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).

-

15 minutes prior to the first trial, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.

-

For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the tank.

-

Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial: On day 6, remove the platform from the pool.

-

Administer the test compound and scopolamine as in the training phase.

-

Allow each mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Delayed Matching-to-Sample Task for MPTP-Treated Monkeys

This task assesses short-term visual memory and attention.

Objective: To evaluate the effect of a test compound on cognitive deficits in a primate model of Parkinson's disease.

Materials:

-

Computerized test apparatus with a touch-sensitive screen

-

MPTP-treated monkeys with stable cognitive deficits

-

Test compound (e.g., S 17092)

-

Vehicle solution

-

Food rewards (e.g., primate pellets or fruit)

Protocol:

-

Baseline Testing: Establish a stable baseline of performance for each monkey on the delayed matching-to-sample task.

-

Drug Administration: Administer the test compound or vehicle orally (e.g., in a piece of fruit) at a specified time before the testing session (e.g., 1 hour). A seven-day oral administration of S 17092 followed by a single dose on the day of testing has been shown to be effective.[1]

-

Task Procedure:

-

A trial is initiated by the monkey touching a "start" stimulus on the screen.

-

A sample stimulus (e.g., a colored shape) is presented in the center of the screen for a brief period.

-

A delay period follows, during which the screen is blank.

-

Two or more choice stimuli are then presented, one of which matches the sample.

-

The monkey must touch the matching stimulus to receive a food reward.

-

Record the percentage of correct responses at various delay intervals.

-

Signaling Pathways and Mechanism of Action

The therapeutic effects of PEP inhibitors and thioproline derivatives in cognitive and memory disorders are mediated by distinct but potentially complementary signaling pathways.

Prolyl Endopeptidase Inhibition and Neuropeptide Signaling

The primary mechanism of action for compounds like S 17092 is the inhibition of prolyl endopeptidase. This leads to a decrease in the degradation of various neuropeptides, resulting in their increased availability and signaling in the brain.

Caption: PEP Inhibition Pathway leading to cognitive enhancement.

Neuroprotective Pathways of Thioproline Derivatives

Thioproline and its derivatives often exhibit neuroprotective effects through their antioxidant and anti-inflammatory properties. These actions are crucial in mitigating the neuronal damage associated with neurodegenerative diseases.

Caption: Neuroprotective mechanisms of Thioproline derivatives.

Conclusion and Future Directions

The inhibition of prolyl endopeptidase and the neuroprotective actions of thioproline derivatives represent promising avenues for the development of novel therapeutics for cognitive and memory disorders. The preclinical and early clinical data for compounds like S 17092 are encouraging, demonstrating a clear potential to enhance cognitive function. Future research should focus on elucidating the detailed downstream signaling cascades of PEP inhibition, conducting larger-scale clinical trials to establish efficacy in patient populations, and exploring the synergistic potential of combining PEP inhibitors with other neuroprotective agents. The development of more potent and specific second-generation inhibitors will also be critical in advancing this therapeutic strategy from the laboratory to the clinic.

References

- 1. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [amp.chemicalbook.com]

- 4. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Inhibition Profile of Z-Thioprolyl-Thioproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Thioprolyl-Thioproline is a proline-containing compound with documented inhibitory activity against prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). This technical guide provides a comprehensive overview of its enzymatic inhibition profile, drawing on available data and the broader context of related enzyme families. It details its known quantitative inhibitory data, outlines relevant experimental protocols for enzyme activity assessment, and visualizes the key signaling pathways associated with its target enzyme and related proteases. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound and similar compounds.

Introduction

Proline-specific peptidases are a class of enzymes that play critical roles in a variety of physiological processes by cleaving peptide bonds involving proline residues. Due to their involvement in signaling pathways related to metabolism, inflammation, and neuroscience, they have emerged as significant targets for drug development. Key members of this family include prolyl oligopeptidase (POP), dipeptidyl peptidase IV (DPP-4), and fibroblast activation protein (FAP). This compound, a derivative containing a thioproline moiety, has been identified as an inhibitor of prolyl endopeptidase.[1] Understanding its specific inhibitory characteristics is crucial for elucidating its biological function and potential therapeutic applications.

Quantitative Inhibition Data

The primary target of this compound identified in the literature is prolyl endopeptidase (PEP), a serine protease that cleaves small peptides on the C-terminal side of proline residues. The inhibitory activity of this compound against bovine brain prolyl endopeptidase has been quantified, as summarized in the table below.

| Compound | Target Enzyme | IC50 | Ki | Source |

| This compound | Prolyl Endopeptidase (Bovine Brain) | 16 µM | 37 µM | [1] |

For context, related thiazolidine derivatives have demonstrated significantly higher potency against the same enzyme, highlighting the influence of structural modifications on inhibitory activity.[2] For instance, N-benzyloxycarbonyl-L-thioprolyl-thiazolidine and Z-L-Thiopro-L-thioprolinal show Ki values of 0.36 nM and 0.01 nM, respectively, for prolyl endopeptidase.[2]

Potential Cross-Reactivity with Related Enzymes

Given the structural similarities among proline-specific peptidases, it is plausible that this compound may exhibit inhibitory activity against other members of this family, such as DPP-4 and FAP. However, no specific inhibitory data for this compound against these enzymes is currently available in the public domain. Researchers are encouraged to perform selectivity profiling to fully characterize its enzymatic inhibition spectrum.

Experimental Protocols

The following are representative methodologies for assessing the enzymatic activity of prolyl oligopeptidase, DPP-4, and FAP. These protocols can be adapted for inhibitor screening and characterization of compounds like this compound.

Prolyl Oligopeptidase (POP) Activity Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by POP.

-

Materials:

-

Purified prolyl oligopeptidase

-

Assay Buffer: 100 mM K-phosphate buffer, pH 7.5

-

Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

-

Inhibitor: this compound

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the inhibitor dilutions and the purified POP enzyme.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate, Z-Gly-Pro-AMC.

-

Monitor the increase in fluorescence over time in a kinetic mode. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Dipeptidyl Peptidase IV (DPP-4) Activity Assay (Colorimetric)

This assay is based on the cleavage of a chromogenic substrate by DPP-4.

-

Materials:

-

Purified DPP-4 enzyme

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate: Gly-Pro-p-nitroanilide

-

Inhibitor: this compound

-

96-well clear microplate

-

Spectrophotometric microplate reader (Absorbance: 405 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

Add the inhibitor dilutions and the purified DPP-4 enzyme to the wells of a 96-well plate.

-

Pre-incubate the enzyme and inhibitor at 37°C.

-

Start the reaction by adding the Gly-Pro-p-nitroanilide substrate.

-

Incubate the reaction for a fixed time (e.g., 15 minutes) at 37°C.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline released.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Fibroblast Activation Protein (FAP) Activity Assay (Fluorometric)

This assay quantifies FAP activity through the cleavage of a fluorogenic substrate.

-

Materials:

-

Purified FAP enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl

-

Substrate: Ala-Pro-AFC (Ala-Pro-7-amino-4-trifluoromethylcoumarin)

-

Inhibitor: this compound

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in the FAP assay buffer.

-

Add the inhibitor dilutions and the purified FAP enzyme to the wells.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the Ala-Pro-AFC substrate.[3]

-

Kinetically measure the increase in fluorescence.

-

Calculate the rate of reaction and determine the IC50 of the inhibitor.

-

Visualization of Pathways and Workflows

Hypothetical Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing the enzymatic inhibition profile of a compound like this compound.

Signaling Pathways of Target and Related Enzymes

Understanding the signaling pathways in which these enzymes are involved provides a biological context for the effects of their inhibition.

POP is implicated in the metabolism of neuropeptides and has been studied in the context of neurological disorders.[4] Its inhibition may lead to an increase in the levels of these neuropeptides, potentially impacting cognitive function. POP has also been linked to the induction of autophagy.[5]

DPP-4 is a well-established therapeutic target for type 2 diabetes due to its role in inactivating incretin hormones.[6][7]

FAP is highly expressed in the stroma of many cancers and is involved in extracellular matrix remodeling, which can promote tumor growth and migration through various signaling pathways.[8][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

Z-Thioprolyl-Thioproline: A Potent Inhibitor of Prolyl Endopeptidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Z-Thioprolyl-Thioproline against prolyl endopeptidase (PEP), a serine protease implicated in various physiological and pathological processes, including neurological disorders and inflammation. This document details the inhibitor's potency, the experimental methodologies for its characterization, and the broader context of prolyl endopeptidase signaling pathways.

Core Data Summary

The inhibitory potency of this compound against prolyl endopeptidase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its equilibrium inhibition constant (Ki). These values are crucial for assessing the inhibitor's efficacy and are summarized below.

| Parameter | Value | Enzyme Source |

| IC50 | 16 µM | Bovine Brain |

| Ki | 37 µM | Bovine Brain |

Experimental Protocols

The determination of the IC50 and Ki values for this compound's inhibition of prolyl endopeptidase is typically achieved through enzymatic assays. A common and sensitive method involves the use of a fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). The protocol outlined below is a representative method for such an assay.

Prolyl Endopeptidase Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of prolyl endopeptidase by monitoring the fluorescence increase resulting from the cleavage of a fluorogenic substrate. The presence of an inhibitor will reduce the rate of this cleavage.

Materials:

-

Prolyl Endopeptidase (e.g., purified from bovine brain or recombinant)

-

This compound (Inhibitor)

-

Z-Gly-Pro-AMC (Fluorogenic Substrate)

-

Assay Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 7.5, containing 1 mM EDTA and 1 mM DTT

-

Stopping Solution: 1.5 M Acetic Acid

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 370-380 nm, Emission: 440-465 nm)

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a microplate well, combine a specific amount of prolyl endopeptidase with varying concentrations of this compound.

-

Include a control well with the enzyme but no inhibitor.

-

Bring the total volume to a consistent amount with the assay buffer.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

To each well, add a pre-warmed solution of Z-Gly-Pro-AMC to initiate the enzymatic reaction. The final concentration of the substrate should be near its Km value for accurate Ki determination.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The fluorescence is generated by the release of free 7-amino-4-methylcoumarin (AMC) upon substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

IC50 Determination: Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Ki Determination: To determine the Ki value, the assay is performed with multiple substrate concentrations in the presence of different inhibitor concentrations. The data is then fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) using a Lineweaver-Burk or other suitable plot.

-

Visualizing Key Processes

To better understand the experimental workflow and the biological context of prolyl endopeptidase, the following diagrams have been generated using the DOT language.

Experimental Workflow for PEP Inhibition Assay

Caption: Workflow for determining the inhibitory potency of this compound against prolyl endopeptidase.

Prolyl Endopeptidase in Neuropeptide Signaling and Neuroinflammation

Prolyl endopeptidase is known to be involved in the metabolism of several neuropeptides and has been implicated in neuroinflammatory processes.[1][2] The enzyme can cleave and thereby inactivate or modulate the activity of signaling peptides.

Caption: Role of prolyl endopeptidase in neuropeptide degradation and its potential involvement in neuroinflammation.

Conclusion

This compound is a well-characterized inhibitor of prolyl endopeptidase with micromolar potency. The standardized experimental protocols for determining its IC50 and Ki values provide a robust framework for its evaluation and for the screening of new potential inhibitors. Understanding the role of prolyl endopeptidase in various signaling pathways, particularly in the context of neurological and inflammatory diseases, highlights the therapeutic potential of targeting this enzyme. This guide provides foundational information for researchers and professionals in the field of drug discovery and development aimed at modulating the activity of prolyl endopeptidase.

References

Structural Analysis of Z-Thioprolyl-Thioproline Binding to Prolyl Endopeptidase (PEP): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the structural and kinetic aspects of Z-Thioprolyl-Thioproline's interaction with Prolyl Endopeptidase (PEP). It consolidates quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and development in PEP inhibition.

Introduction to Prolyl Endopeptidase (PEP) and Its Inhibition

Prolyl Endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][2] This enzyme is crucial in the maturation and degradation of various peptide hormones and neuropeptides, including substance P, angiotensin, and vasopressin.[1][3] Due to its role in neurobiology and inflammation, PEP has emerged as a significant therapeutic target for neurological disorders and inflammatory conditions.[3][4][5]

The enzyme's structure features a catalytic α/β-hydrolase domain and a distinct seven-bladed β-propeller domain. This β-propeller acts as a gating filter, restricting access to the active site to smaller oligopeptides, typically those less than 30 amino acids in length.[1][4] Structural analyses have revealed that PEP employs an induced-fit mechanism for substrate binding, where the enzyme transitions from a flexible "open" state to a rigid "closed" state upon substrate or inhibitor engagement.[5]

This compound is a notable inhibitor of PEP, belonging to a class of compounds designed to interact specifically with the enzyme's active site. Understanding the precise nature of this binding is paramount for the rational design of more potent and specific therapeutic agents.

Quantitative Analysis of PEP Inhibition

The potency of this compound and related inhibitors is quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor.

Table 1: Inhibition Constants for this compound and Related PEP Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ | Kᵢ | Reference |

| This compound | Bovine Brain PEP | 16 µM | 37 µM | [6] |

| N-Benzyloxycarbonyl-L-thioprolyl-thiazolidine | Bovine Brain PEP | - | 0.36 nM | [7] |

| Z-L-Thiopro-L-thioprolinal | Bovine Brain PEP | - | 0.01 nM | [7] |

| Z-Prolyl-prolinal | Mouse Brain PEP | - | 0.35 ± 0.05 nM | [2][8] |

| Z-Prolyl-prolinol | Mouse Brain PEP | - | 19 µM | [2][8] |

Note: The significant increase in potency from the alcohol (Z-Prolyl-prolinol) to the aldehyde (Z-Prolyl-prolinal) highlights the critical role of the aldehyde group in forming a stable interaction with the active site.[2][8]

Structural Binding Mechanism

The interaction between PEP and its inhibitors is not a simple lock-and-key fit. Instead, it involves a significant conformational change in the enzyme, a process known as induced fit.[5]

-

Open Conformation: In its native, unbound state, PEP exists in an "open" conformation, with a large opening between the β-propeller and α/β-hydrolase domains.[5]

-

Inhibitor Binding: The inhibitor, this compound, enters the active site. Potent inhibitors like the related compound Z-prolyl-prolinal are known to form a covalent, tetrahedral adduct with the catalytic serine residue (Ser554) in the active site.[9]

-

Closed Conformation: The binding of the inhibitor induces a large-scale conformational change, causing the enzyme to clamp down into a "closed" state. This movement repositions the active site residues for optimal interaction and stabilizes the enzyme-inhibitor complex.[5]

Caption: Induced-fit binding of an inhibitor to Prolyl Endopeptidase (PEP).

Experimental Protocols

Fluorometric Assay for PEP Inhibition

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against PEP by measuring the cleavage of a fluorogenic substrate.

A. Materials and Reagents

-

Purified Prolyl Endopeptidase (PEP)

-

PEP Substrate: Z-Gly-Pro-AMC (N-Carbobenzyloxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)

-

Inhibitor: this compound

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl.[3]

-

DMSO (for dissolving inhibitor and substrate)

-

Black 96-well microplate

-

Fluorescence microplate reader

B. Reagent Preparation

-

Assay Buffer: Prepare and adjust the pH of the Tris-HCl buffer.

-

Enzyme Stock: Reconstitute purified PEP in assay buffer to a concentrated stock solution. Determine the protein concentration via a standard method (e.g., absorbance at 280 nm).

-

Substrate Stock: Dissolve Z-Gly-Pro-AMC in DMSO to create a 10 mM stock solution.

-

Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare a serial dilution series in DMSO to test a range of concentrations.

C. Assay Procedure

-

Enzyme Dilution: On the day of the assay, dilute the PEP stock solution with assay buffer to the desired working concentration (e.g., 40 nM final concentration).[3]

-

Plate Setup:

-

To the wells of a 96-well plate, add 5 µL of the serially diluted inhibitor solutions or DMSO (for control wells).

-

Add 85 µL of the diluted enzyme solution to each well.

-

Include "no enzyme" controls containing 85 µL of assay buffer instead of the enzyme solution.

-

-

Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a working solution of the substrate by diluting the stock in pre-warmed assay buffer. To start the reaction, add 10 µL of the substrate working solution to all wells.

-

Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 15-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.[10]

D. Data Analysis

-

Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate with DMSO only.

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Caption: Standard experimental workflow for a PEP inhibition assay.

Role of PEP in Signaling Pathways

PEP is not merely a degradative enzyme; it actively participates in signaling cascades, particularly in inflammation. One well-documented pathway involves its role in generating Proline-Glycine-Proline (PGP), a potent neutrophil chemoattractant.

-

Inflammatory Trigger: An event such as acute organ transplant rejection can lead to the infiltration of neutrophils into the tissue.[4]

-

Enzyme Release: Activated neutrophils release a variety of proteases, including PEP, into the extracellular space.

-

Matrikine Generation: PEP, along with other enzymes, cleaves extracellular matrix (ECM) proteins like collagen. This fragmentation generates the tripeptide PGP.

-

Amplification Loop: PGP acts as a chemoattractant, recruiting more neutrophils to the site of inflammation, thus amplifying the inflammatory response.[4]

Inhibition of PEP is a potential strategy to disrupt this inflammatory cycle.

Caption: Signaling pathway showing PEP's role in PGP-mediated inflammation.

Conclusion